2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid
Description
This compound is a heterocyclic carboxylic acid derivative featuring:
- A piperidine ring substituted with an Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group at the 1-position.
- A thiazole ring (a five-membered ring containing sulfur and nitrogen) at the 2-position, further functionalized with a carboxylic acid group at the 5-position.
- A methylene (-CH2-) linker bridging the piperidine and thiazole moieties.
The Fmoc group is widely used in peptide synthesis as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions . The thiazole-carboxylic acid motif is pharmacologically relevant, often associated with bioactivity in antimicrobial and anticancer agents .
Properties
IUPAC Name |
2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c28-24(29)22-14-26-23(32-22)13-16-9-11-27(12-10-16)25(30)31-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,14,16,21H,9-13,15H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAGCOMQNIKGSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NC=C(S2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137931-76-9 | |
| Record name | 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid is a compound that has garnered interest due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C₃₁H₃₆N₄O₅S
- Molecular Weight : 572.65 g/mol
- CAS Number : 2102411-73-2
Research indicates that compounds similar to this compound interact with P-glycoprotein (P-gp), a key player in drug resistance mechanisms. These interactions can lead to the reversal of drug resistance in various cancer cell lines.
P-glycoprotein Interaction
Studies have shown that certain thiazole derivatives can stimulate ATPase activity in P-gp, which is crucial for understanding their role as potential substrates or inhibitors. The structure–activity relationship (SAR) has been explored to identify compounds that enhance or inhibit this activity effectively.
Biological Activity
The biological activities of this compound have been evaluated in various contexts:
Anticancer Activity
One significant aspect of the biological activity of this compound is its potential anticancer properties. Research indicates that it can reduce tumor volume and weight in vivo without apparent side effects. This suggests a promising therapeutic application in cancer treatment.
Case Studies and Research Findings
- Reversal of Drug Resistance :
- In Vivo Efficacy :
- ATPase Activity Assays :
Data Tables
| Compound Name | CAS Number | Molecular Weight | Activity Type |
|---|---|---|---|
| 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid | 2102411-73-2 | 572.65 g/mol | Anticancer, P-gp Modulator |
| Analogues (Various) | Various | Varies | Drug Resistance Reversal |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Heterocycle Core: Thiazole (target compound): Contains sulfur, which enhances π-electron delocalization and metal-binding capacity compared to pyrazole or triazole analogs. This may improve interactions with biological targets like enzymes or receptors .
Acetic acid derivatives (e.g., Entry 2 in Table 1) lack heterocyclic rigidity, limiting their use in structured molecular recognition .
Physicochemical Properties :
- The thiazole ring increases lipophilicity (logP ~2.5 estimated) compared to pyrazole (logP ~2.0) or triazole (logP ~1.8), influencing membrane permeability and bioavailability.
- Solubility : Carboxylic acid groups ensure moderate aqueous solubility (~1–10 mg/mL in PBS), critical for in vitro assays .
Synthetic Accessibility :
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The Fmoc (9-fluorenylmethoxycarbonyl) group in the compound is critical for transient amine protection during SPPS. To optimize synthesis:
- Use dichloromethane (DCM) or dimethylformamide (DMF) as solvents to enhance solubility of the Fmoc-piperidine-thiazole intermediate .
- Employ coupling reagents like HATU or DIC with Oxyma Pure to minimize racemization during thiazole-carboxylic acid activation .
- Monitor deprotection efficiency using 20% piperidine in DMF, ensuring complete Fmoc removal without degrading the thiazole ring (confirmed via HPLC at 265 nm) .
Q. How should researchers handle stability and storage of this compound under laboratory conditions?
- Methodological Answer :
- Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Fmoc group and thiazole ring oxidation .
- Stability : Avoid exposure to strong acids/bases (e.g., TFA, ammonia) and oxidizing agents, which degrade the Fmoc group and thiazole moiety .
- Decomposition Risks : Thermal decomposition above 150°C releases toxic fumes (CO, NOx); use TGA-DSC to assess thermal thresholds .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection at 265 nm (Fmoc absorption) and 230 nm (thiazole-carboxylic acid) to assess purity (>95%) .
- NMR : Confirm regiochemistry via -NMR (piperidine-CH-thiazole protons at δ 3.2–3.5 ppm; thiazole C5-carboxylic acid at δ 12.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical: CHNOS, exact mass 469.14) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in observed vs. calculated yields during scale-up synthesis?
- Methodological Answer :
- Kinetic Analysis : Use in-situ FTIR to monitor reaction progress, identifying bottlenecks (e.g., slow Fmoc deprotection or thiazole coupling) .
- Byproduct Identification : LC-MS/MS to detect hydrolyzed Fmoc intermediates or dimerized thiazole species .
- Solvent Optimization : Switch to microwave-assisted synthesis (80°C, 20 min) to improve reaction efficiency and reduce side reactions .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with flexible ligand settings to model thiazole-carboxylic acid interactions with enzymes (e.g., kinases or proteases). Prioritize hydrogen bonding at the carboxylic acid group and π-π stacking with the Fmoc-protected piperidine .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the compound bound to target proteins, focusing on solvent-accessible surface area (SASA) of the thiazole ring .
Q. How can researchers address conflicting toxicity data reported in safety assessments?
- Methodological Answer :
- In Vitro Assays : Perform MTT assays on HEK293 cells to quantify acute toxicity (IC), noting discrepancies between oral (H302) and dermal (H315) hazard classifications .
- Metabolite Profiling : Use HepG2 liver spheroids to identify toxic metabolites (e.g., fluorenone derivatives from Fmoc degradation) via UPLC-QTOF .
- Cross-Validation : Compare SDS data from multiple vendors (e.g., Indagoo vs. Key Organics) to reconcile hazard classifications .
Q. What strategies are recommended for studying the compound’s role in modulating enzyme activity?
- Methodological Answer :
- Enzyme Kinetics : Use stopped-flow spectrophotometry to measure inhibition constants (K) against serine proteases, varying pH (5.0–8.0) to probe carboxylic acid ionization effects .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target enzymes, correlating with structural modifications (e.g., piperidine methylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
